Lamivudine - 134678-17-4

Lamivudine

Catalog Number: EVT-272463
CAS Number: 134678-17-4
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lamivudine is a synthetic nucleoside analogue that exhibits potent antiviral activity against hepatitis B virus (HBV) and HIV-1. [] It functions as a cytidine analogue that acts as a chain terminator during viral DNA synthesis. [, ] Its primary role in scientific research revolves around its use in investigating viral replication mechanisms, developing antiviral therapies, and studying viral resistance.

Future Directions
  • Overcoming Drug Resistance: Developing novel therapeutic strategies to combat emerging lamivudine-resistant viral strains is crucial. This includes exploring new drug combinations, next-generation nucleoside analogues, and alternative antiviral targets. [, , ]
  • Personalized Therapy: Investigating the influence of host genetic factors on lamivudine efficacy and the emergence of drug resistance could pave the way for personalized therapeutic approaches. []
  • Long-Term Effects: Continued investigation into the long-term effects of lamivudine therapy, especially on mitochondrial function and other cellular processes, is necessary to ensure its safety and efficacy for prolonged use. []

Zidovudine

  • Compound Description: Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment of HIV-1 infection. It acts by inhibiting the reverse transcriptase enzyme, which is essential for HIV-1 replication. []
  • Relevance: Zidovudine is often used in combination with Lamivudine in the treatment of HIV-1 infection. Studies have shown that the combination of Lamivudine and Zidovudine is more effective than Zidovudine alone in reducing viral load and improving clinical outcomes. [] A fixed-dose combination tablet containing both Lamivudine and Zidovudine has also been developed and shown to be bioequivalent to the individual drugs administered concurrently. []

Emtricitabine

  • Compound Description: Emtricitabine is another nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Like Lamivudine, it acts by inhibiting the reverse transcriptase enzyme. []
  • Relevance: Emtricitabine and Lamivudine share a similar mechanism of action and are both commonly used in combination with other antiretroviral agents for HIV treatment. In studies comparing breast milk transfer of antiretroviral drugs, both Emtricitabine and Lamivudine were found to accumulate in breast milk and be detectable in breastfeeding infants. []

Tenofovir

  • Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) that is used in combination with other antiretroviral agents for the treatment of HIV-1 infection. It works by blocking the reverse transcriptase enzyme. []
  • Relevance: Tenofovir, while also an antiretroviral drug like Lamivudine, has a distinct mechanism of action as a NtRTI. This difference is evident in studies on breast milk transfer where, unlike Lamivudine, Tenofovir showed minimal penetration into breast milk and was undetectable in infants. []

Abacavir

  • Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. It acts by inhibiting the reverse transcriptase enzyme, essential for HIV-1 replication. []
  • Relevance: Abacavir, Lamivudine, and Zidovudine are often co-formulated into a single-tablet regimen for initial HIV treatment. This combination provides a convenient option for patients and has been compared to PI-based and NNRTI-based therapies in clinical trials. []

Entecavir

  • Compound Description: Entecavir is a nucleoside analogue that inhibits hepatitis B virus (HBV) polymerase, the enzyme responsible for viral replication. It is used for the treatment of chronic hepatitis B. [, , , ]
  • Relevance: Entecavir is considered a first-line treatment option for chronic hepatitis B, often preferred over Lamivudine due to its higher efficacy and lower rate of resistance. [, ] Clinical trials have demonstrated Entecavir's superiority over Lamivudine in achieving virologic response and suppressing HBV DNA levels. []

Adefovir Dipivoxil

  • Compound Description: Adefovir Dipivoxil is an antiviral medication used to treat chronic hepatitis B. It is a nucleotide analogue reverse transcriptase inhibitor that interferes with the replication process of the hepatitis B virus. [, , ]
  • Relevance: Adefovir Dipivoxil is often used as a rescue therapy for patients who have developed resistance to Lamivudine. [, ] It has shown effectiveness against lamivudine-resistant HBV mutants and is recommended as an alternative treatment option in cases of lamivudine failure. [, ]

Clevudine

  • Compound Description: Clevudine is an oral antiviral medication used in the treatment of chronic hepatitis B. It acts as a potent inhibitor of HBV polymerase. []

Famciclovir

  • Compound Description: Famciclovir is an antiviral medication used to treat various herpesvirus infections. It is a prodrug that is converted to penciclovir in the body, which then inhibits viral DNA polymerase. [, ]
  • Relevance: While Famciclovir itself does not directly target HBV, its use in treating HBV infection after liver transplantation has been investigated. [] Studies have compared the efficacy of Famciclovir to Lamivudine in preventing HBV reinfection post-transplantation, finding Lamivudine to be superior. []

Interferon alfa

  • Compound Description: Interferon alfa is a naturally occurring protein with antiviral and immunomodulatory properties. It is used in the treatment of chronic hepatitis B and other viral infections. [, , , , , ]
  • Relevance: Interferon alfa was a standard treatment for chronic hepatitis B before the introduction of nucleoside analogues like Lamivudine. While both effectively suppress HBV, they have different mechanisms of action and are associated with distinct side effects and response rates. [, , ] Combination therapy with Interferon alfa and Lamivudine has been explored, but results have not shown significant advantages over Lamivudine monotherapy. [, ]
Classification and Source

Lamivudine is classified as a nucleoside reverse transcriptase inhibitor (NRTI). It is derived from the naturally occurring nucleoside cytidine and contains a 1,3-oxathiolane ring structure. The compound is synthesized chemically rather than extracted from natural sources, making it a fully synthetic drug.

Synthesis Analysis

The synthesis of lamivudine has been achieved through various methods, including traditional chemical synthesis and biocatalytic approaches.

  1. Traditional Chemical Synthesis:
    • A common synthetic route involves the glycosylation of protected cytosine derivatives with chiral auxiliaries to produce the desired stereoisomer. For instance, N4-acetylcytosine can be reacted with hexamethyldisilazane to form a silylated intermediate, which is then glycosylated at elevated temperatures (10-80 °C) for several hours .
    • The process often includes recrystallization to isolate the desired diastereomer with high optical purity .
  2. Enzymatic Synthesis:
    • Recent advancements have introduced enzyme-catalyzed methods that utilize directed evolution protocols to achieve high stereoselectivity. For example, subtilisin Carlsberg has been employed in dynamic kinetic resolution to produce lamivudine with excellent yields and enantiopurity .
  3. Continuous Flow Synthesis:
    • Continuous flow techniques have also been developed to synthesize precursors like L-menthyl glyoxylate from menthol via esterification reactions followed by ozonolysis, achieving high conversions and selectivities .
Molecular Structure Analysis

The molecular formula of lamivudine is C8H11N3O3S, and its structure features:

  • A 1,3-oxathiolane ring.
  • An amino group at position 3.
  • A hydroxymethyl group at position 5.
  • Two chiral centers at positions 2 and 5, leading to multiple stereoisomers, with the 2R,5S configuration being the most biologically active .

The compound's stereochemistry is crucial for its efficacy as an antiviral agent. The presence of sulfur in its structure distinguishes it from other nucleoside analogs.

Chemical Reactions Analysis

Lamivudine undergoes various chemical reactions during its synthesis and metabolism:

  • Glycosylation Reaction: The formation of the glycosidic bond between the sugar moiety and the nucleobase (cytosine derivative) is key in synthesizing lamivudine.
  • Hydrolysis: During synthesis, intermediates are often hydrolyzed to yield the final product.
  • Phosphorylation: In vivo, lamivudine is phosphorylated by cellular kinases to form active metabolites such as lamivudine triphosphate, which inhibit viral replication.
Mechanism of Action

Lamivudine acts primarily by inhibiting reverse transcriptase, an enzyme critical for viral replication:

  • Once phosphorylated to its active form (lamivudine triphosphate), it competes with deoxycytidine triphosphate for incorporation into viral DNA.
  • This incorporation leads to chain termination during DNA synthesis because lamivudine lacks a 3'-hydroxyl group necessary for further nucleotide addition .
Physical and Chemical Properties Analysis

Lamivudine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 229.25 g/mol.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH: The compound has a pKa value indicating weak basicity.

These properties influence its formulation as an oral medication.

Applications

Lamivudine has significant applications in medicine:

  1. Antiretroviral Therapy: It is widely used in combination therapies for treating human immunodeficiency virus infection.
  2. Hepatitis B Treatment: Lamivudine is effective in managing chronic hepatitis B virus infections.
  3. Research Applications: Its unique structure allows it to serve as a model compound for studying nucleoside analogs' mechanisms of action and resistance development.
Introduction to Lamivudine: Discovery and Therapeutic Significance

Historical Development and Patent Timeline

Lamivudine (3TC), the (-)-enantiomer of cis-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)cytosine, emerged from pioneering work by Bernard Belleau and Paul Nguyen-Ba at IAF BioChem International in Montreal. Synthesized in 1988 and isolated as the active enantiomer in 1989, its development marked a breakthrough in nucleoside reverse transcriptase inhibitor (NRTI) design [3] [6]. Key patents protecting the compound (e.g., US 5,047,407) were filed in the early 1990s, with initial U.S. FDA approval for HIV-1 following in November 1995 [1] [6]. Subsequent patents covered optimized formulations, such as solid oral dosage forms combining lamivudine with excipients like isomalt, crospovidone, and calcium stearate (patent WO2010137027A1, filed 2009) [1]. The timeline of patent expirations varies globally: core compound patents expired by ~2010, while formulation-specific patents (e.g., fixed-dose combinations like abacavir/dolutegravir/lamivudine) extend exclusivity until December 2029 [9].

Table 1: Key Milestones in Lamivudine Development

YearEventPatent/Regulatory Reference
1988Synthesis of racemic BCH-189 by Belleau and Nguyen-BaScientific publications
1989Isolation of pharmacologically active (-)-enantiomer (lamivudine)US 5,047,407
1995FDA approval for HIV-1 (with zidovudine)NDA 020564
2002FDA approval for hepatitis B (HBV)NDA 021036
2009Patent filed for solid oral dosage formulations (isomalt-based)WO2010137027A1
2029Projected expiration for Triumeq® (abacavir/dolutegravir/lamivudine) patentSupplementary Protection Certificates

Role in the Evolution of Antiretroviral Therapy (ART)

Lamivudine’s introduction revolutionized ART by demonstrating high synergistic activity with zidovudine (AZT), restoring AZT sensitivity in resistant HIV strains [3] [4]. Its unique resistance profile paradoxically enhanced treatment strategies: the M184V/I mutation in HIV-1 reverse transcriptase reduces viral fitness by ~40% and impairs replicative capacity, allowing lamivudine to maintain partial efficacy even after resistance emergence [3] [7]. This supported its retention in regimens despite virological failure [4]. In HBV treatment, lamivudine was the first oral antiviral agent widely deployed globally, though long-term monotherapy led to YMDD motif mutations (e.g., M204V/I) in up to 20% of coinfected patients annually in early studies [2] [7].

Modern ART leverages lamivudine in dual-therapy regimens (e.g., dolutegravir/lamivudine), where its barrier to resistance and safety profile enable simplified treatment. Clinical studies in China showed >95% virological suppression rates in ART-experienced patients switching to dolutegravir/lamivudine, validating its efficacy in optimized protocols [10].

Table 2: Lamivudine Resistance Profiles in HIV and HBV

VirusResistance MutationsImpact on VirusClinical Consequence
HIV-1M184V/IReduced replicative fitness, impaired processivityDelayed disease progression; partial efficacy retained
HBVM204V/I/S, L180MAltered reverse transcriptase error rateVirological breakthrough; necessitates regimen change

Position in Global Health Policies: WHO Essential Medicines List

Lamivudine’s inclusion on the WHO Model List of Essential Medicines (EML) since 2002 underscores its public health value [3] [5]. It is listed as a core medicine for both HIV and HBV in adults and children, reflecting its:

  • Cost-effectiveness: Generic production drove costs down to ~$50/year in low-income countries by 2015 [6].
  • Therapeutic versatility: Dual activity against HIV and HBV simplifies procurement in regions with high coinfection rates (e.g., Sub-Saharan Africa, where coinfection reaches 20%) [2] [5].
  • Formulation adaptability: Multiple presentations (tablets, solutions) and fixed-dose combinations (e.g., with zidovudine, tenofovir) enable use across resource settings [3] [5].

The EML directly influences national formularies: >155 countries reference it to develop local lists, accelerating lamivudine adoption in programs like China’s National Free Antiretroviral Therapy Program [8] [10]. Patent expirations and voluntary licenses facilitated by the Medicines Patent Pool further enhanced accessibility, though access gaps persist in regions with fragmented health systems [8] [9].

Table 3: Lamivudine on WHO Essential Medicines List (2023)

IndicationFormulationListing StatusTherapeutic Class
HIV infection150mg/300mg tabletsCoreNucleoside reverse transcriptase inhibitor
Hepatitis B100mg tabletsCoreAntiviral (hepatitis B)
Paediatric HIV/HBV10mg/mL oral solutionCorePaediatric antiviral formulations

Properties

CAS Number

134678-17-4

Product Name

Lamivudine

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1

InChI Key

JTEGQNOMFQHVDC-NKWVEPMBSA-N

SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Solubility

In water, 70,000 mg/L @ 20 °C
2.76e+00 g/L

Synonyms

2',3' Dideoxy 3' thiacytidine
2',3'-Dideoxy-3'-thiacytidine
3TC
BCH 189
BCH-189
BCH189
Epivir
GR-109714X
GR109714X
Lamivudine
Lamivudine, (2S-cis)-Isome

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.